N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide
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Overview
Description
N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-methylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group. Finally, the resulting compound is coupled with 4-aminophenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity. The acetamide moiety may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)acetamide
- N-(4-methylphenyl)acetamide
- N-(1,1’-biphenyl)-2-ylacetamide
Uniqueness
N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide is unique due to its combination of a tetrazole ring, cyclohexyl group, and acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26N6O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-[[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H26N6O/c1-16-8-4-5-9-20(16)28-21(25-26-27-28)22(14-6-3-7-15-22)24-19-12-10-18(11-13-19)23-17(2)29/h4-5,8-13,24H,3,6-7,14-15H2,1-2H3,(H,23,29) |
InChI Key |
YHWROKIXOUBPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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